molecular formula C14H21N3O4 B1372047 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1208476-77-0

3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B1372047
CAS No.: 1208476-77-0
M. Wt: 295.33 g/mol
InChI Key: SVABWIGQKHBHMC-UHFFFAOYSA-N
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Description

3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic organic compound with the molecular formula C14H21N3O4. This compound features a unique structure that includes a cycloheptyl ring, an acetamido group, and an oxadiazole ring, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cycloheptyl Group: This step involves the acylation of cycloheptanone with acetic anhydride to form the acetamido group.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the cycloheptyl derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(1-Acetamidocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid
  • 3-[3-(1-Acetamidocyclopentyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Uniqueness

3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

3-[3-(1-acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-10(18)16-14(8-4-2-3-5-9-14)13-15-11(21-17-13)6-7-12(19)20/h2-9H2,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABWIGQKHBHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCCC1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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